tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an acetoxymethyl group, and a hydroxyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a tert-butyl group. This is followed by the introduction of the acetoxymethyl group through an acetylation reaction. The hydroxyl group is then introduced via a hydroxylation reaction. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and acetoxymethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may also play a role in hydrogen bonding interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
- tert-Butyl 3-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-(acetoxymethyl)-4-methylpiperidine-1-carboxylate
- tert-Butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate
Comparison: tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate is unique due to the specific combination of functional groups attached to the piperidine ring. The presence of both the acetoxymethyl and hydroxyl groups provides distinct reactivity and potential for diverse chemical transformations. Compared to similar compounds, it may offer different pharmacological profiles or synthetic utility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(acetyloxymethyl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10-11,16H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVJLYZEMMZQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(CCC1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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